1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a diverse array of functional groups, including furan, pyridine, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which can be synthesized through the reaction of furan with formaldehyde under acidic conditions. This intermediate is then subjected to further reactions to introduce the pyridine and pyrrolone moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxaldehyde.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitrating agents like nitric acid (HNO3) and halogenating agents like bromine (Br2) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxaldehyde
Reduction: Corresponding alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: A simpler furan derivative with similar reactivity.
Pyridine-3-carboxylic acid: A pyridine derivative with comparable chemical properties.
2,5-Dihydro-1H-pyrrol-2-one: A basic pyrrolone structure that forms the core of the compound.
Uniqueness
1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H24N2O5 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O5/c1-19-6-2-3-7-22(19)18-36-23-12-10-20(11-13-23)27(32)25-26(21-8-4-14-30-16-21)31(29(34)28(25)33)17-24-9-5-15-35-24/h2-16,26,32H,17-18H2,1H3/b27-25- |
InChI Key |
MDHUZFSYUUXUPU-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CN=CC=C5)/O |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CN=CC=C5)O |
Origin of Product |
United States |
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